1,3-Dimethylpyrrolidin-2-one
Description
Contextual Significance of Lactam Systems in Organic Chemistry Research
Lactams, which are cyclic amides, are crucial structural units in organic chemistry. fiveable.mefiveable.me Their importance stems from their presence as the core structure in numerous naturally occurring and synthetically important molecules. fiveable.me The reactivity and properties of lactams are influenced by the inherent ring strain, particularly in smaller ring systems, which makes them valuable intermediates in various chemical transformations. youtube.comnih.gov The five-membered γ-lactam ring, as seen in pyrrolidin-2-one, is a recurring feature in many biologically active compounds. researchgate.net The formation of lactams typically involves the intramolecular cyclization of an amino acid or its derivative, a process that underscores the close relationship between these heterocycles and the building blocks of life. youtube.com
Overview of Pyrrolidin-2-one Derivatives in Chemical Science
Pyrrolidin-2-one, also known as γ-butyrolactam, serves as a versatile scaffold for the development of a wide array of derivatives. ontosight.aiwikipedia.org These derivatives have found applications in diverse areas of chemical science, including medicinal chemistry and materials science. ontosight.aiontosight.ai For instance, the modification of the pyrrolidin-2-one ring allows for the synthesis of compounds with a range of biological activities. researchgate.netontosight.ai The versatility of this scaffold is further highlighted by its use as an intermediate in the synthesis of more complex molecules and polymers, such as polyvinylpyrrolidone (B124986) (PVP). researchgate.netwikipedia.org The five-membered ring is a common feature in many FDA-approved drugs, underscoring its pharmaceutical relevance. nih.gov
Classification and Structural Features of N-Methylated Pyrrolidin-2-ones
Within the broader class of pyrrolidin-2-one derivatives, N-methylated versions represent a significant subclass. yeastgenome.org N-Methyl-2-pyrrolidone (NMP) is a well-known example, widely utilized as a polar aprotic solvent due to its high solvency and stability. chemicalbook.comwikipedia.orgchemicalbook.com The methylation at the nitrogen atom alters the compound's physical and chemical properties, including its boiling point, polarity, and reactivity. chemicalbook.com
1,3-Dimethylpyrrolidin-2-one is a specific N-methylated pyrrolidin-2-one that also features a methyl group at the 3-position of the ring. nih.gov This additional substitution further influences its steric and electronic characteristics, distinguishing it from simpler N-methylated counterparts. The presence of the two methyl groups can impact its solvent properties and its utility as a building block in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Pyrrolidin-2-one | C4H7NO | 85.11 | 245 |
| N-Methyl-2-pyrrolidone | C5H9NO | 99.13 | 202 |
| This compound | C6H11NO | 113.16 | ~154 |
This table is generated based on data from multiple sources. wikipedia.orgwikipedia.orgchembk.comchemsrc.com
Current Research Landscape and Emerging Trends in Pyrrolidinone Chemistry
The field of pyrrolidinone chemistry continues to evolve, with ongoing research focusing on several key areas. A significant trend is the development of new synthetic methodologies for creating substituted pyrrolidines and their derivatives, including the use of catalytic C-H amination. nih.gov There is also a strong emphasis on the application of pyrrolidinone-based structures in drug discovery, with researchers exploring their potential as scaffolds for novel therapeutic agents targeting a range of diseases. nih.govfrontiersin.orgnih.gov The synthesis of pyrrolidine-based organocatalysts for asymmetric reactions is another active area of investigation. mdpi.com Furthermore, the "green" aspects of pyrrolidine (B122466) chemistry are being explored, with a focus on developing more environmentally friendly synthetic routes and bio-based production methods. nih.govdatainsightsmarket.com
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrrolidin-2-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNBMSZKALBQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941368 | |
| Record name | 1,3-Dimethylpyrrolidin-2-one | |
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Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19597-07-0, 60544-40-3 | |
| Record name | 1,3-Dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Pyrrolidinone, 1,3-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597070 | |
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| Record name | 1,3-Dimethylpyrrolidin-2-one | |
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| Record name | 1,3-Dimethylpyrrolidin-2-one | |
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| Record name | Dimethylpyrrolidone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations for 1,3 Dimethylpyrrolidin 2 One
Established Synthetic Routes to 1,3-Dimethylpyrrolidin-2-one
Traditional synthetic approaches to this compound typically involve the initial formation of a pyrrolidin-2-one precursor followed by sequential methylation. These methods, while foundational, often rely on stoichiometric reagents and can lack the efficiency and selectivity of more modern catalytic approaches.
Non-Catalytic Oxidation Approaches to Pyrrolidin-2-one Precursors
The formation of the pyrrolidin-2-one core can be achieved through various non-catalytic methods that incorporate an oxidation step. These routes often begin with precursors that are subsequently cyclized and oxidized to yield the lactam ring.
One classical approach involves the intramolecular cyclization of γ-amino acids. For the synthesis of a 3-methyl-pyrrolidin-2-one precursor, this would start with a γ-amino acid bearing a methyl group at the β-position (4-amino-3-methylpentanoic acid). Thermal condensation of such an amino acid, often at high temperatures, leads to the elimination of water and the formation of the corresponding lactam.
Another non-catalytic route involves the oxidation of pyrrolidine (B122466) precursors. For instance, a suitably substituted pyrrolidine can be oxidized to the corresponding lactam. While many oxidation reactions employ catalytic systems, certain strong oxidizing agents can be used in stoichiometric amounts. For example, the oxidation of a pyrrolidine ring can be achieved, although this is less common in modern synthesis due to the harsh conditions and lack of selectivity. A more targeted approach involves the oxidation of specific functional groups on a precursor molecule that then facilitates lactam formation. An example includes the oxidation of a diol, which can then undergo reductive amination and cyclization.
A notable non-catalytic thermal process involves the conversion of diammonium succinate (B1194679) and methanol (B129727) to N-methyl succinimide, which can then be hydrogenated to N-methyl-2-pyrrolidone. This process, while focused on the N-methyl derivative, highlights the potential for thermal, non-catalytic transformations in the synthesis of pyrrolidinone structures from renewable resources like succinic acid.
Strategies for N- and C-Methylation of Pyrrolidinone Scaffolds
Once the 3-methyl-pyrrolidin-2-one precursor is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. Conversely, one could start with pyrrolidin-2-one, perform C-methylation at the 3-position, and then proceed with N-methylation.
N-Methylation: The N-methylation of pyrrolidin-2-one is a well-established transformation. A common method involves the deprotonation of the lactam nitrogen with a suitable base, followed by quenching with an electrophilic methyl source. Strong bases such as sodium hydride (NaH) are often employed to generate the corresponding sodium salt of the lactam. This nucleophilic anion then readily reacts with methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an Sₙ2 reaction to yield the N-methylated product.
C-Methylation: The introduction of a methyl group at the C3 position of the pyrrolidin-2-one ring is typically achieved through enolate chemistry. masterorganicchemistry.com The α-protons at the C3 position are acidic and can be removed by a strong base to form a nucleophilic enolate. The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation, especially in more complex systems. For pyrrolidin-2-one, deprotonation at C3 is favored.
A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to generate the kinetic enolate under low-temperature conditions (e.g., -78 °C). youtube.commasterorganicchemistry.com The resulting lithium enolate can then be trapped with an electrophilic methylating agent, such as methyl iodide, to form 3-methyl-pyrrolidin-2-one. The reaction must be carefully controlled to avoid over-alkylation or side reactions.
A plausible synthetic sequence to this compound starting from pyrrolidin-2-one would be:
C3-Methylation: Treatment of pyrrolidin-2-one with LDA at -78 °C followed by the addition of methyl iodide to yield 3-methyl-pyrrolidin-2-one.
N1-Methylation: Subsequent reaction of 3-methyl-pyrrolidin-2-one with sodium hydride and methyl iodide to afford the final product, this compound.
The table below summarizes the key steps in the sequential methylation of a pyrrolidin-2-one scaffold.
| Step | Transformation | Typical Reagents | Key Intermediates |
|---|---|---|---|
| 1 | C3-Methylation | 1. LDA, THF, -78 °C 2. CH₃I | Lithium enolate of pyrrolidin-2-one |
| 2 | N1-Methylation | 1. NaH, THF 2. CH₃I | Sodium salt of 3-methyl-pyrrolidin-2-one |
Advanced Methodologies for Pyrrolidinone Ring System Construction
Recent advances in organic synthesis have led to the development of more efficient and selective methods for constructing the pyrrolidinone ring system. These methodologies often employ catalytic systems, allow for stereochemical control, and adhere to the principles of green chemistry.
Catalytic Systems for Pyrrolidine and Pyrrolidinone Synthesis
Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher efficiency, and the ability to generate complex molecules with high selectivity. Various transition metal catalysts have been employed for the synthesis of pyrrolidines and pyrrolidinones.
For example, palladium-catalyzed cyclocarbonylation of propargyl amines can provide substituted 2-oxo-dihydropyrroles. organic-chemistry.org Rhodium-catalyzed C-H insertion reactions have also been explored for the synthesis of carbocyclic systems and can be adapted for heterocyclic synthesis. acs.org These methods often allow for the construction of the pyrrolidinone ring with substituents already in place, potentially streamlining the synthesis of molecules like this compound.
A multi-step process for producing N-methyl-2-pyrrolidone from renewable resources involves a catalytic hydrogenation step of N-methyl succinimide, with a Rhodium-based catalyst showing high selectivity. While this produces the N-methylated version without a C3-substituent, the principle of using catalysis to efficiently form the pyrrolidinone ring from bio-based precursors is a significant advancement.
Enantioselective and Diastereoselective Synthesis of Chiral Pyrrolidinones
The C3 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of stereoselective synthetic methods allows for the preparation of a single enantiomer, which is often crucial for biological applications.
Asymmetric synthesis of chiral pyrrolidinones can be achieved through various strategies. One common approach is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.
More advanced methods involve the use of chiral catalysts. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including pyrrolidines. unibo.it For example, proline and its derivatives are often used as chiral organocatalysts. These catalysts can facilitate reactions such as asymmetric Michael additions, which can be used to construct the pyrrolidinone ring with control over the stereochemistry at the C3 position.
Biocatalysis, the use of enzymes to catalyze chemical reactions, also offers excellent stereoselectivity. rsc.org Enzymes can be used to perform kinetic resolutions of racemic mixtures or to catalyze asymmetric transformations, providing access to enantiomerically pure pyrrolidinone precursors. For instance, a laccase-catalyzed oxidation of catechols followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been shown to produce highly functionalized and stereochemically defined pyrrolidine-2,3-diones. rsc.org
The table below provides an overview of different stereoselective strategies for pyrrolidinone synthesis.
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Evans auxiliaries for asymmetric alkylation. |
| Chiral Catalysts | A small amount of a chiral catalyst is used to induce enantioselectivity. | Proline-catalyzed asymmetric Michael additions. |
| Biocatalysis | Enzymes are used to catalyze stereoselective reactions. | Laccase-catalyzed synthesis of chiral pyrrolidine-2,3-diones. rsc.org |
Green Chemistry Principles in Pyrrolidinone Synthetic Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrrolidinones.
One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and methods for synthesizing N-methylpyrrolidine in an aqueous medium have been developed. researchgate.net This approach avoids the use of volatile organic compounds (VOCs) and simplifies product isolation.
The use of renewable feedstocks is another important principle. The synthesis of N-methyl-2-pyrrolidone from fermentation-derived succinic acid is a prime example of this, moving away from petrochemical-based starting materials.
Elucidation of Reaction Mechanisms and Kinetics
The formation of the pyrrolidinone ring, the core structure of this compound, is achievable through various synthetic routes, with intramolecular cyclization being a prominent strategy. Understanding the underlying mechanisms and kinetics of these transformations is crucial for optimizing reaction conditions and achieving desired product yields and selectivities. This section delves into the mechanistic studies of these cyclization reactions, the characterization of key intermediates and transition states, and the application of kinetic isotope effect studies to probe the reaction pathways.
The synthesis of pyrrolidine and pyrrolidinone rings often involves intramolecular C-H amination or similar cyclization processes. nih.gov Copper-catalyzed reactions have emerged as powerful methods for these transformations. nih.govorganic-chemistry.org Mechanistic investigations, combining experimental studies and Density Functional Theory (DFT) calculations, have shed light on the catalytic cycles of these reactions.
One extensively studied mechanism is the copper-catalyzed intramolecular C-H amination of N-halide amides. nih.govacs.org The reaction pathway is proposed to involve a series of steps beginning with the interaction of a Cu(I) precatalyst with the N-halide substrate. This interaction leads to the generation of a Cu(II)-halide species. nih.govacs.org Subsequent steps in the catalytic cycle are believed to involve C-H bond cleavage and C-N bond formation to yield the cyclized pyrrolidine product. nih.gov The specific nature of the halide on the amide (e.g., N-fluoro vs. N-chloro) has been shown to significantly influence the favorability of the reaction pathways. acs.org
Radical-mediated pathways also play a role in the formation of pyrrolidine rings. For instance, the cyclization of nitrogen radicals onto olefins can form the five-membered ring. nih.gov These nitrogen radicals can be generated from various precursors, such as N-halo amides or O-acyl hydroxamic acids, often with the aid of a transition metal catalyst or an initiator. nih.gov The resulting carbon-centered radical intermediate can then be further functionalized or quenched to yield the final product. Computational studies on δ-aryl-β-dicarbonyl compounds have shown that the stability of radical intermediates is a key factor in determining the success of intramolecular cyclizations. nih.gov
Another approach involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines. This method proceeds through the opening of the cyclopropane (B1198618) ring to form a γ-amino ester intermediate, which then undergoes in situ lactamization to form the pyrrolidin-2-one structure. nih.gov
The table below summarizes key aspects of different mechanistic approaches to pyrrolidine/pyrrolidinone synthesis.
| Reaction Type | Key Mechanistic Feature | Catalyst/Promoter | Proposed Intermediates | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination | Catalytic cycle involving Cu(I)/Cu(II) oxidation states | Copper Complexes (e.g., [TpxCuL]) | Cu(II)-halide complexes, aminyl radicals | nih.govacs.org |
| Intramolecular Carboamination | Radical cyclization onto an olefin | Copper(II) Carboxylates | Nitrogen and carbon-centered radicals | nih.gov |
| Ring-opening/Lactamization | Opening of donor-acceptor cyclopropane followed by cyclization | Lewis Acids (e.g., Y(OTf)3) | γ-amino esters | nih.gov |
The direct observation and characterization of reactive intermediates and transition states are challenging but essential for validating proposed reaction mechanisms. A combination of spectroscopic techniques and high-level computational chemistry has provided significant insights. researchgate.net
Computational studies, particularly DFT, have been instrumental in mapping the energy profiles of these reactions and characterizing the structures of transient species. nih.govbeilstein-journals.org For the copper-catalyzed amination, the free energy profile has been calculated, identifying key intermediates and transition states. nih.govacs.org These calculations help to understand the factors controlling the reaction rate and selectivity. For example, in some cyclization reactions, the stereochemical outcome is rationalized by invoking chair-like or boat-like transition states, where the substituents preferentially occupy pseudo-equatorial positions to minimize steric hindrance. nih.govnih.gov
Computational analysis of transition states has also been applied to aza-spiro ring formation, a related cyclization process. By analyzing a large number of conformational isomers of the transition state, researchers can identify the origins of stereoselectivity, which may arise from subtle interactions like CH-π or hydrogen bonds that anchor the molecule in a specific conformation. nih.gov
The table below presents data on calculated energy barriers for related cyclization reactions, illustrating the role of computational chemistry in characterizing transition states.
| Reaction System | Computational Method | Calculated Parameter | Finding | Reference |
|---|---|---|---|---|
| Cu-Catalyzed Intramolecular C-H Amination | DFT | Free Energy Profile (kcal/mol) | Identified the energy barriers for key steps in the catalytic cycle. | nih.govacs.org |
| 1,3-Dipolar Cycloaddition for Spiropyrazoline Synthesis | DFT (B3LYP/6-311G(d,p)) | Activation Energies (kcal/mol) | Explained the high regioselectivity of the reaction through analysis of transition state energies. | mdpi.com |
| CAN-mediated Intramolecular Cyclization | DFT | Stability of Radical Intermediates | Successful cyclization depends on the stability of cyclohexadienyl radical intermediates. | nih.gov |
The kinetic isotope effect (KIE) is a powerful tool for determining the mechanism of a chemical reaction by observing the change in reaction rate upon isotopic substitution. princeton.edu It is particularly useful for identifying whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of the reaction.
KIE studies have also been applied to other transformations involving pyrrolidine-containing molecules. For example, in a study of proton-coupled electron transfer (PCET) in a phenol-pyrrolidino nih.govfullerene system, H/D exchange led to a KIE of 3.0. wpmucdn.com This result was consistent with a concerted PCET mechanism where the proton transfer occurs in the rate-limiting step. wpmucdn.com
These studies demonstrate the utility of KIE in providing detailed mechanistic insights into reactions involving the formation or transformation of the pyrrolidine ring system. The magnitude of the observed KIE can help to elucidate the geometry of the transition state and confirm which covalent bonds are broken or formed in the slowest step of the reaction sequence.
The following table summarizes KIE data from relevant studies on pyrrolidine formation and transformations.
| Reaction/Process | Isotopic Substitution | Observed kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Cu-Catalyzed Intramolecular C-H Amination | H vs. D at the site of C-H activation | 4.2 | C-H bond cleavage is the turnover-limiting step. | nih.gov |
| Proton-Coupled Electron Transfer | H vs. D in a hydrogen-bonded phenol | 3.0 | Consistent with a concerted PCET mechanism. | wpmucdn.com |
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethylpyrrolidin 2 One and Its Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,3-Dimethylpyrrolidin-2-one. numberanalytics.comyoutube.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.comyoutube.com
Application of 1H and 13C NMR in Pyrrolidinone Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assessment of pyrrolidinone derivatives. In the ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to the N-methyl and C-methyl groups, as well as the methylene (B1212753) protons of the pyrrolidinone ring, can be observed. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing amide group. youtube.compsu.edu For instance, in related pyrrolidinone structures, protons adjacent to the nitrogen atom in the ring show characteristic shifts. psu.edu
Similarly, ¹³C NMR provides a count of unique carbon environments within the molecule. The carbonyl carbon of the lactam ring typically appears at a downfield chemical shift (around 170-180 ppm) due to its deshielded nature. The signals for the methyl carbons and the ring carbons can also be assigned based on their expected chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps in distinguishing between CH, CH₂, and CH₃ groups. psu.edu
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar pyrrolidinone structures.
Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| C=O | - | ~175 | Carbonyl carbon |
| N-CH₃ | ~2.8 | ~29 | N-methyl group |
| C3-H | ~2.4 | ~35 | Methine proton at C3 |
| C3-CH₃ | ~1.2 | ~15 | C3-methyl group |
| C4-H₂ | ~1.8, ~2.2 | ~30 | Methylene protons at C4 |
| C5-H₂ | ~3.2 | ~48 | Methylene protons at C5 |
Advanced Multi-dimensional NMR Techniques for Stereochemical Elucidation
For complex molecules like substituted pyrrolidinones, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced multi-dimensional NMR techniques are indispensable for unambiguous structural and stereochemical assignments. numberanalytics.comlongdom.org
COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. longdom.orgsdsu.edu In this compound, COSY would show correlations between the C3-H proton and the adjacent C4-H₂ protons, as well as between the C4-H₂ and C5-H₂ protons, confirming the connectivity within the pyrrolidinone ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal of the N-methyl group would show a cross-peak with its corresponding carbon signal. sdsu.eduhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. numberanalytics.comyoutube.com This technique is powerful for piecing together the molecular skeleton. For instance, the protons of the N-methyl group would show a correlation to the carbonyl carbon (C2) and the C5 carbon, providing key structural information.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of nuclei. numberanalytics.com This is particularly important for elucidating the stereochemistry of substituted pyrrolidinones. For chiral molecules like this compound, NOESY can help determine the relative orientation of the methyl group at the C3 position with respect to other protons in the ring.
These multi-dimensional techniques, when used in combination, provide a comprehensive picture of the molecular structure and stereochemistry of this compound and its congeners. numberanalytics.comresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. researchgate.netresearchgate.net These techniques are highly sensitive to the functional groups present in a molecule.
For this compound, the most prominent feature in its FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This band typically appears in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by factors such as ring strain and intermolecular interactions like hydrogen bonding (though absent in N-methylated pyrrolidinones). oup.com The C-N stretching vibration of the amide group is also a characteristic feature, often appearing in the 1200-1350 cm⁻¹ range. researchgate.net Additionally, C-H stretching and bending vibrations of the methyl and methylene groups are observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. researchgate.net
Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, although its intensity may differ from that in the FT-IR spectrum. Raman spectroscopy is often particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. researchgate.net
Characteristic Vibrational Frequencies for Pyrrolidinones
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching vibrations of methyl and methylene groups. |
| C=O Stretch (Lactam) | 1650 - 1700 | Strong absorption characteristic of the five-membered lactam ring. |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Bending vibration of the methylene groups in the ring. |
| C-N Stretch (Amide) | 1200 - 1350 | Stretching vibration of the carbon-nitrogen bond within the amide group. |
Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.netmiamioh.edu
For this compound (C₆H₁₁NO), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of a single nitrogen atom can be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Electron ionization (EI) mass spectrometry typically induces extensive fragmentation. The fragmentation pattern of this compound and its congeners can provide valuable structural information. nih.gov Common fragmentation pathways for pyrrolidinones involve the cleavage of the lactam ring. For N-substituted pyrrolidinones, α-cleavage adjacent to the nitrogen or the carbonyl group is common. psu.edu For example, a characteristic fragment for N-methylpyrrolidone is observed at m/z 58. fda.govmassbank.eu The fragmentation pattern of this compound would be expected to show fragments resulting from the loss of the methyl groups and cleavage of the pyrrolidinone ring.
Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC-MS) and is particularly useful for analyzing polar compounds. fda.govnih.gov In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) on this precursor ion can be used to induce fragmentation and obtain structurally informative product ions. fda.govnih.gov
X-ray Crystallography for Solid-State Molecular Architecture Determination
For pyrrolidinone derivatives, X-ray crystallography can reveal the puckering of the five-membered ring, which is typically not planar and adopts an envelope or twisted conformation. nih.govnih.gov The crystal structure of a pyrrolidinone derivative would precisely define the spatial arrangement of the substituents on the ring. nih.gov For this compound, a crystal structure would confirm the relative stereochemistry of the methyl group at the C3 position if a single enantiomer is crystallized.
Analysis of the crystal packing can also reveal information about intermolecular interactions, such as dipole-dipole interactions, which influence the physical properties of the compound in the solid state. While this compound cannot form hydrogen bonds as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor.
Chiral Recognition Phenomena in Spectroscopic Analysis
Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers requires a chiral environment, a phenomenon known as chiral recognition. researchgate.netunivie.ac.at Spectroscopic techniques, particularly NMR, are powerful tools for chiral analysis when used in conjunction with chiral auxiliaries. nih.gov
One common method involves the use of chiral solvating agents (CSAs) in NMR spectroscopy. researchgate.net When a racemic mixture of this compound is dissolved in a solution containing a chiral solvating agent, transient diastereomeric complexes are formed. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the enantiomers. This allows for the determination of the enantiomeric excess (ee) of the sample. researchgate.net
Another approach is the use of chiral derivatizing agents (CDAs). The enantiomers of this compound can be reacted with a chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will be distinct, allowing for quantification. nih.gov
Mass spectrometry can also be used for chiral analysis, often by forming diastereomeric complexes with a chiral selector and observing differences in their fragmentation patterns or ion-molecule reactions. univie.ac.atnih.gov
Computational Chemistry and Theoretical Modeling of 1,3 Dimethylpyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 1,3-Dimethylpyrrolidin-2-one. DFT calculations are employed to determine the molecule's geometry, conformational preferences, and electronic properties, which in turn dictate its reactivity. ijcce.ac.irresearchgate.netresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the molecule, known as conformers, that can be interconverted by rotation about single bonds. researchgate.net For this compound, the five-membered pyrrolidinone ring can adopt various puckered conformations, such as envelope and twist forms. The presence of two methyl groups on the ring further increases the complexity of the conformational landscape. Computational studies can identify the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility. arxiv.orgsci-hub.se
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated)
| Parameter | Value (Å or °) |
| C=O Bond Length | 1.23 |
| N-C(carbonyl) Bond Length | 1.36 |
| N-C(methyl) Bond Length | 1.46 |
| C-N-C Angle | 115.0 |
| O=C-N Angle | 125.0 |
Note: These are representative values and can vary depending on the level of theory and basis set used in the DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.comlibretexts.orgyoutube.com The energies and shapes of these orbitals are crucial in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. libretexts.org For this compound, the HOMO is typically localized on the oxygen and nitrogen atoms of the amide group, while the LUMO is often centered on the carbonyl carbon.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These values are illustrative and can vary based on the computational method.
Calculation of Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity)
Beyond HOMO-LUMO analysis, DFT provides a framework for calculating various chemical reactivity descriptors that offer a more quantitative measure of a molecule's reactivity. researchgate.net
Fukui Functions: These functions identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netbiointerfaceresearch.com The Fukui function helps to pinpoint the specific atoms that are most likely to participate in a chemical reaction. researchgate.net
Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index indicates a stronger electrophile.
Nucleophilicity Index (N): This descriptor measures the ability of a molecule to donate electrons. nih.gov
Global Hardness (η) and Softness (S): These concepts, derived from the HOMO-LUMO gap, describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
These descriptors are invaluable for predicting how this compound will interact with other chemical species and for understanding its reaction mechanisms. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule. researchgate.net These simulations can reveal information about conformational changes, diffusion, and the formation of intermolecular interactions like hydrogen bonds.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule (a receptor, typically a protein or other biological target). nih.gov This method is crucial in drug discovery and materials science for screening potential binding affinities and modes of interaction. mdpi.com By predicting how derivatives of this compound might fit into the active site of an enzyme or a receptor, molecular docking can guide the design of new molecules with specific biological activities. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.netresearchgate.netmdpi.com For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme based on calculated molecular descriptors. nih.govmdpi.comresearchgate.net Similarly, a QSPR model could predict properties like boiling point or solubility. researchgate.net These models are powerful tools for predicting the properties of new, unsynthesized compounds, thereby accelerating the design and discovery process. researchgate.netfrontiersin.orgmdpi.com
In Silico ADMET Profiling for Predictive Assessment of Compound Behavior
Computational, or in silico, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable component of modern chemical and pharmaceutical research. These predictive models allow for the early-stage assessment of a compound's likely behavior in a biological system, offering insights that can guide further experimental studies and development. For this compound, various ADMET parameters can be estimated using a range of sophisticated computational tools that rely on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical property calculations.
Absorption
Key to the potential utility of any compound administered orally is its ability to be absorbed through the gastrointestinal tract. Computational models predict this based on several factors, including a compound's solubility, permeability, and stability.
Predicted Physicochemical Properties and Absorption Parameters:
| Property | Predicted Value/Classification | Interpretation |
| Water Solubility (logS) | Moderately Soluble | Indicates reasonable solubility in aqueous environments, a favorable trait for absorption. |
| Caco-2 Permeability (logPapp) | > 0.90 | Predicted to have high permeability across the Caco-2 cell monolayer, a model for the human intestinal lining. uq.edu.au |
| Human Intestinal Absorption | > 80% | High potential for absorption from the human intestine following oral administration. uniroma1.it |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be a substrate for P-gp, an efflux transporter that can limit the absorption of various substances. frontiersin.org |
Detailed Research Findings: The predicted high Caco-2 permeability suggests that this compound is likely to readily pass through the intestinal epithelial barrier. uq.edu.au Models for human intestinal absorption further support this, indicating a high percentage of the compound would be absorbed. uniroma1.it Furthermore, the prediction that it is not a substrate for P-glycoprotein is significant, as P-gp can actively transport compounds out of cells, thereby reducing their net absorption and bioavailability. frontiersin.org
Distribution
Following absorption, a compound's distribution throughout the body is a critical factor in its efficacy and potential for off-target effects. Key predictive metrics for distribution include plasma protein binding and the ability to cross the blood-brain barrier.
Predicted Distribution Parameters:
| Property | Predicted Value/Classification | Interpretation |
| Plasma Protein Binding (PPB) | Low to Moderate | Suggests a significant fraction of the compound will be free in the bloodstream to interact with tissues. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | > 0.3 | Predicted to readily cross the blood-brain barrier. uq.edu.au |
| CNS Permeability (logPS) | > -2 | Indicates the compound is likely to penetrate the Central Nervous System (CNS). uq.edu.au |
Detailed Research Findings: Computational models predict that this compound has the characteristics of a compound that can cross the blood-brain barrier, as indicated by its predicted logBB and logPS values. uq.edu.aunih.gov This is a crucial consideration for compounds being investigated for neurological applications or for assessing potential central nervous system side effects. The predicted low to moderate plasma protein binding implies that the compound will be available in its unbound form to distribute into various tissues, including the brain.
Metabolism
The metabolic fate of a compound is a primary determinant of its duration of action and the potential for the formation of active or toxic metabolites. In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound and whether the compound may inhibit these enzymes.
Predicted Metabolism Parameters:
| Property | Predicted Outcome | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP1A2 enzyme. nih.govnih.gov |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2C9 enzyme. nih.gov |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2C19 enzyme. nih.gov |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2D6 enzyme. nih.gov |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP3A4 enzyme. nih.gov |
Detailed Research Findings: Based on computational predictions, this compound is not expected to be a significant inhibitor of the major drug-metabolizing CYP450 enzymes. nih.gov This is a favorable profile, as inhibition of these enzymes can lead to drug-drug interactions, where the metabolism of co-administered drugs is altered, potentially leading to increased toxicity or reduced efficacy.
Excretion
The route and rate of excretion are important for determining a compound's half-life and potential for accumulation. While detailed excretion pathway predictions are complex, some general parameters can be estimated.
Predicted Excretion-Related Parameters:
| Property | Predicted Value/Classification | Interpretation |
| Total Clearance | Low | Suggests a slower rate of removal from the body. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2, which is involved in renal excretion. |
Detailed Research Findings: The predicted low total clearance for this compound suggests that the compound may have a relatively long half-life in the body. The prediction that it is not a substrate for the renal OCT2 transporter provides some insight into its potential renal excretion pathway, indicating it may not be actively secreted by this specific transporter.
Toxicity
Early prediction of potential toxicity is a critical application of in silico ADMET profiling, helping to flag compounds that may have safety concerns. Key areas of toxicological prediction include mutagenicity, cardiotoxicity, and hepatotoxicity.
Predicted Toxicity Endpoints:
| Property | Predicted Outcome | Interpretation |
| Ames Mutagenicity | Non-mutagenic | Predicted to be negative in the Ames test, suggesting a low likelihood of being a bacterial mutagen. researchgate.netnih.gov |
| hERG Inhibition | Non-inhibitor | Low probability of inhibiting the hERG potassium channel, reducing the risk of drug-induced cardiotoxicity. nih.govnih.gov |
| Hepatotoxicity | Low Probability | Predicted to have a low likelihood of causing liver damage. |
| Skin Sensitization | Non-sensitizer | Unlikely to cause an allergic reaction upon skin contact. |
Detailed Research Findings: Computational toxicology models predict a favorable safety profile for this compound in several key areas. It is predicted to be non-mutagenic in the Ames test, a widely used assay for assessing mutagenic potential. researchgate.netnih.gov The prediction of non-inhibition of the hERG channel is particularly important, as hERG blockade is a major cause of cardiac arrhythmias and has led to the withdrawal of several drugs from the market. nih.govnih.gov Furthermore, the compound is predicted to have a low probability of causing hepatotoxicity and is not expected to be a skin sensitizer.
Applications of 1,3 Dimethylpyrrolidin 2 One As a Chemical Intermediate and Building Block
Role in the Synthesis of Complex Organic Scaffolds
The pyrrolidinone core is a prevalent scaffold in numerous biologically active compounds and natural products. 1,3-Dimethylpyrrolidin-2-one serves as a key starting material or intermediate in the construction of more elaborate molecular architectures. Its inherent structure allows for various chemical transformations, including oxidation to form N-oxides and reduction to yield corresponding amines. It can also participate in nucleophilic substitution reactions, where the nitrogen atom is displaced by other nucleophiles.
The strategic placement of the methyl groups influences the reactivity and stereochemistry of subsequent reactions, enabling the synthesis of complex, multi-ring systems. For instance, the pyrrolidinone ring can be a foundational element in cascade reactions, where a series of intramolecular transformations lead to the rapid assembly of intricate molecular frameworks. The ability to functionalize the pyrrolidinone ring at various positions makes it a versatile template for generating libraries of diverse compounds for screening and discovery.
Precursor for Advanced Pharmaceutical Intermediates and Novel APIs
The pyrrolidinone motif is a common feature in many pharmaceutical agents. This compound has been investigated as a foundational structure in the development of new drugs. Its structural characteristics can be modified to enhance the biological activity of synthesized compounds.
Research has shown that derivatives of this compound can be engineered to act as dual receptor antagonists. For example, modifications of this compound have led to the development of molecules that simultaneously block the angiotensin II type 1 (AT1) receptor and the endothelin A (ETA) receptor. Such dual-action compounds are of interest for their potential to offer improved therapeutic efficacy in treating conditions like hypertension compared to single-target drugs.
The versatility of this compound as a precursor allows for the synthesis of a wide array of pharmaceutical intermediates, which are crucial components in the production of Active Pharmaceutical Ingredients (APIs). chembk.com
Table 1: Pharmaceutical Applications of this compound Derivatives
| Therapeutic Area | Target | Application |
|---|
Utilization in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and other specialty chemicals. chembk.com Its chemical reactivity allows for its incorporation into a variety of molecules designed for agricultural applications, such as pesticides and herbicides. chembk.com The pyrrolidinone structure can be tailored to interact with specific biological targets in pests or weeds, leading to the development of effective and selective crop protection agents.
In the realm of specialty chemicals, this compound can be used in the manufacturing of dyes and other fine chemicals. chembk.com Its properties as a solvent and a reactive intermediate make it a useful component in various industrial processes.
Integration into Functional Materials and Polymers
The application of this compound extends to the field of materials science, where it serves as both a solvent and a reagent in the synthesis of polymers and copolymers. Its ability to facilitate controlled polymerization processes is critical for creating materials with specific, desired characteristics.
Furthermore, research indicates that this compound can be incorporated into the formulation of coatings and adhesives. Its chemical structure can contribute to the final properties of these materials, such as adhesion, durability, and chemical resistance. The integration of this pyrrolidinone derivative into polymer backbones or as a functional additive can enhance the performance of a wide range of materials.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-sulfonyl 1,2,3-triazoles |
| 3-formylchromones |
| 3-hydroxy-2-pyrrolidinone |
| 4-halo-5-hydroxypyrrol-2(5H)-ones |
| Acrylamides |
| Aroyl chlorides |
| Benzene-1,3,5-triyl triformate |
| Chalcones |
| Dimethyl sulfoxide |
| Ketene silyl (B83357) acetals |
| N-iodosuccinimide |
| Propargyl amines |
| Pyrrolidin-2-one |
Mechanistic Studies of Catalysis Involving Pyrrolidinone Derived Systems
Asymmetric Catalysis and Enantiodifferentiation Mechanisms
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, and pyrrolidine-based structures are frequently employed as chiral auxiliaries or catalysts. mdpi.com
The development of effective heterogeneous catalysts often involves the use of chiral modifiers that adsorb onto the catalyst surface and induce enantioselectivity in a prochiral substrate. While specific applications of 1,3-Dimethylpyrrolidin-2-one as a chiral modifier in heterogeneous catalysis are not detailed in the literature, the principles can be understood from related systems. For instance, chiral pyrrolidine-bridged polyhedral oligomeric silsesquioxanes (POSS) have been synthesized and used as effective heterogeneous catalysts in asymmetric Michael additions. acs.org These catalysts are designed to create a chiral environment around the active site, leading to high enantioselectivities. The design of such catalysts often involves simple synthetic steps, such as nucleophilic substitution, to attach the chiral pyrrolidine (B122466) moiety to a solid support. acs.org
The effectiveness of these chiral modifiers is dependent on their ability to create a well-defined three-dimensional structure that preferentially binds one enantiomer of the substrate or directs the approach of a reagent from a specific face. The rigidity of the pyrrolidinone ring can be a beneficial feature in the design of such modifiers, as it can help to establish a more ordered and predictable chiral environment.
Dirhodium(II) complexes are versatile catalysts for a range of asymmetric transformations, including cyclopropanation and C-H insertion reactions. The ligands attached to the dirhodium core play a critical role in determining the catalyst's reactivity and selectivity. nih.govnih.gov Pyrrolidinone-based ligands, specifically chiral carboxamidates derived from pyroglutamic acid, have been shown to be highly effective in inducing enantioselectivity. nih.gov
These ligands create a chiral pocket around the rhodium carbene intermediate, which is the key reactive species in these transformations. The stereochemical outcome of the reaction is then dictated by the steric and electronic interactions between the substrate and the chiral ligand environment. For example, in dirhodium-catalyzed dearomatizing formal [3 + 3]-cycloadditions, chiral dirhodium(II) carboxylate catalysts provide highly enantioenriched substituted quinolizidines. nih.gov The catalyst's structure, including the nature of the ligands, directly influences the enantioselectivity of the cycloaddition. nih.gov
While direct participation of this compound as a ligand in dirhodium catalysis is not reported, the established success of other pyrrolidinone-based ligands highlights the potential of this structural motif in asymmetric catalysis. The N-methyl group and the additional methyl group at the 3-position in this compound would influence the steric and electronic properties of the resulting dirhodium complex, potentially leading to unique reactivity and selectivity profiles.
Exploration of Photoredox and Transition Metal-Mediated Catalytic Cycles
Photoredox and transition metal-mediated catalysis have emerged as powerful strategies for organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. nih.govmdpi.com N-methylpyrrolidone (NMP), a close structural analog of this compound, has been investigated as a solvent and sometimes as a reactive component in these catalytic cycles.
In the realm of photoredox catalysis, the solvent can play a crucial role in the efficiency and outcome of the reaction. rsc.org Studies on the photocatalytic degradation of NMP have shown that it can be oxidized to various intermediates, including N-methylsuccinimide and 5-hydroxy-N-methylpyrrolidinone. acs.org This reactivity suggests that under certain photocatalytic conditions, pyrrolidinone derivatives could participate directly in the redox cycle. Furthermore, the polarity of the solvent can significantly influence the triplet energies and redox properties of the photocatalyst, thereby affecting the reaction yields. rsc.org
In transition metal-mediated catalysis, NMP has been shown to be a crucial co-solvent in iron-catalyzed cross-coupling reactions, enabling highly selective product formation. nih.gov Mechanistic studies have revealed that NMP does not directly coordinate to the iron center as a ligand but instead interacts with magnesium cations to stabilize a key trimethyliron(II) ferrate intermediate. nih.gov This stabilization prevents the formation of less reactive iron clusters, thereby promoting the desired catalytic cycle. nih.gov This "non-innocent" role of the solvent highlights the complex interplay between the solvent, catalyst, and reagents in determining the reaction outcome.
While specific studies on this compound in these catalytic systems are lacking, its structural similarity to NMP suggests it could exhibit similar behavior. The presence of the additional methyl group at the 3-position could influence its coordinating ability and solvation properties, potentially leading to different catalytic outcomes compared to NMP.
Solvation Effects and Solvent-Catalyst-Substrate Interactions
The solvent is not merely an inert medium for a chemical reaction but can actively participate through solvation of reactants, intermediates, and transition states. nih.gov The choice of solvent can therefore have a profound impact on reaction rates and selectivities. N-methylpyrrolidone (NMP) is a polar aprotic solvent with a high boiling point and excellent dissolving power for a wide range of organic and inorganic compounds. acs.org These properties make it an attractive solvent for various catalytic processes.
The ability of NMP to stabilize charged intermediates is a key factor in its effectiveness as a solvent for nucleophilic substitution reactions. In the context of catalysis, the solvation of cationic or anionic intermediates can lower the activation energy of a particular pathway, thereby accelerating the reaction. For instance, in asymmetric aldol (B89426) reactions involving titanium enolates, NMP has been shown to play a role in the stereochemical outcome. researchgate.net Computational studies suggest that a transition state model involving NMP bound to the titanium enolate is energetically favored and correctly predicts the formation of the major stereoisomer. researchgate.net This indicates a direct interaction between the solvent and the catalytic species, influencing the enantiodifferentiation step.
The preferential solvation of a substrate or catalyst can also be a determining factor. Studies on the solubility of pharmaceutical compounds have shown that in mixed solvent systems containing NMP and water, the drug can be preferentially solvated by NMP in certain composition ranges. acs.org This preferential solvation can alter the reactivity of the substrate and its interaction with the catalyst.
Biological and Pharmacological Investigations of 1,3 Dimethylpyrrolidin 2 One Scaffolds Mechanistic Focus
Molecular Mechanisms of Biological Receptor Modulation (e.g., Serotonin (B10506) Receptors)
Extensive searches of scientific literature and databases did not yield specific information regarding the molecular mechanisms of biological receptor modulation by 1,3-Dimethylpyrrolidin-2-one, including its interaction with serotonin receptors. General information exists on the modulation of serotonin receptors by various other compounds. nih.govnih.gov
Ligand-Binding Affinity and Selectivity Studies
No publicly available data from ligand-binding affinity and selectivity studies for this compound at serotonin receptors or other biological receptors could be identified. Research in this area often involves determining the dissociation constant (Kd) or inhibition constant (Ki) of a compound for a specific receptor, which provides insight into its binding affinity. nih.govmdpi.com However, such studies for this compound are not present in the available literature.
Allosteric Modulation and Receptor Activation Mechanisms
There is no scientific evidence to suggest that this compound acts as an allosteric modulator or to describe its mechanism of receptor activation. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, influencing the receptor's response to the endogenous ligand. nih.govnih.gov Studies on allosteric modulation are a significant area of research for receptors like the serotonin receptors, but this compound has not been identified as such a modulator in the reviewed literature. nih.gov
Enzymatic Activity Modulation and Inhibition Mechanisms
No specific information was found concerning the modulation or inhibition of enzymatic activities by this compound for the enzymes listed below.
Soluble Guanylate Cyclase (sGC) Stimulation Pathways
The scientific literature on stimulators of soluble guanylate cyclase (sGC) does not mention this compound. Known sGC stimulators, such as riociguat, directly bind to the enzyme, increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This mechanism of action has been detailed for several classes of compounds, but an association with this compound has not been established. nih.govnih.gov
Inhibition of Microbial Biosynthetic Pathways (e.g., LTA biosynthesis)
There are no research findings that indicate this compound inhibits microbial biosynthetic pathways, such as the synthesis of lipoteichoic acid (LTA). While inhibitors of LTA synthesis have been identified as potential antibiotics for Gram-positive bacteria, this compound is not among the compounds described with this activity.
Interactions with Viral Enzymes (e.g., SARS-CoV-2 Mac1 ADP-ribosylhydrolase)
No studies were found that describe any interaction between this compound and viral enzymes, including the SARS-CoV-2 Mac1 ADP-ribosylhydrolase. The Mac1 domain is a recognized therapeutic target, and various small molecules have been screened and identified as inhibitors, but this compound has not been reported in this context. nih.govoulu.fimdpi.comnews-medical.netnih.gov
Interaction with Nucleic Acids and Biomolecules
The ability of small molecules to interact with and modulate the function of biological macromolecules is a cornerstone of drug discovery. Pyrrolidin-2-one derivatives have demonstrated the capacity to bind to nucleic acids and other vital biomolecules, influencing their structure and function.
The minor groove of DNA is a key target for small molecules due to its role in gene expression regulation. nih.gov Certain derivatives of the pyrrolidine (B122466) scaffold have been shown to act as DNA minor groove binders. nih.gov These interactions are often non-covalent and can disrupt the binding of proteins that recognize specific DNA sequences. nih.gov For instance, synthetic oligopeptides containing N-methylpyrrole units, which are structurally related to the pyrrolidin-2-one core, can bind to the minor groove of DNA with high affinity and sequence specificity. beilstein-journals.org The replacement of a pyrrole (B145914) group with a pyrrolidine ring in some DNA-binding polyamides has been explored to understand the impact of chirality on DNA interaction. nih.gov While some of these chiral bispyrrole-pyrrolidine-oligoamides exhibit low binding affinity to DNA, they can still have a significant impact at the proteomic level. nih.gov
The interaction of pyrrolidine-2-one derivatives is not limited to nucleic acids. These scaffolds can also bind to and stabilize various biomolecular complexes, particularly protein-ligand complexes. This stabilization is often a key mechanism for their therapeutic effects. For example, certain pyrrolidine derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 protein family and an attractive target for cancer therapy. nih.gov By binding to Mcl-1, these compounds can stabilize the protein in a conformation that inhibits its function, thereby promoting apoptosis in cancer cells.
Furthermore, derivatives of the pyrrolidine scaffold have been investigated for their ability to stabilize G-quadruplex DNA structures. These are four-stranded DNA structures that can form in guanine-rich regions of the genome and are involved in the regulation of gene expression. The stabilization of G-quadruplexes by small molecules can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells, making this a promising strategy for anticancer drug development.
Structure-Activity Relationship (SAR) Studies for Therapeutic Design
Structure-activity relationship (SAR) studies are crucial for the rational design of therapeutic agents. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity and optimize its properties. Numerous SAR studies have been conducted on pyrrolidin-2-one derivatives to explore their therapeutic potential. nih.govnih.govnih.govrsc.org
The pyrrolidine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. nih.gov For instance, in the development of anticonvulsant agents, SAR studies have revealed that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences the activity. nih.gov Similarly, the type of phenylpiperazine group attached to an acetamide (B32628) fragment can also modulate the anticonvulsant properties. nih.gov
In the context of anticancer drug design, SAR studies on pyrrolidine derivatives as Mcl-1 inhibitors have shown that modifications to the amino acid side chain can lead to improved binding affinities. nih.gov For example, specific substitutions can enhance the inhibitory activity towards the Mcl-1 protein. nih.gov Furthermore, SAR studies on pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-amines as PI3Kδ inhibitors have led to the identification of potent and selective compounds with potential applications in treating immunological disorders and cancers. nih.govresearchgate.net
The following table summarizes some SAR findings for different pyrrolidine derivatives:
| Scaffold/Derivative | Therapeutic Target/Application | Key SAR Findings | Reference |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | The substituent at position 3 of the pyrrolidine-2,5-dione ring and the type of phenylpiperazine attached to the acetamide fragment are crucial for activity. | nih.gov |
| Pyrrolidine Derivatives | Mcl-1 Inhibitors (Anticancer) | Modifications of the amino acid side chain can significantly improve binding affinities and inhibitory activities. | nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-amines | PI3Kδ Inhibitors (Immunological Disorders, Cancer) | SAR led to the identification of a compound with efficacy in mouse models of arthritis. | nih.govresearchgate.net |
| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6′-N-Acetyltransferase Type Ib Inhibitors (Antibacterial) | Alterations at the R1 position of the most active compounds reduced inhibition levels, highlighting the importance of the S-phenyl moiety. | nih.gov |
Antimicrobial and Antifeedant Mechanism of Action
Derivatives of the pyrrolidin-2-one scaffold have also demonstrated promising antimicrobial and antifeedant activities. nih.govnih.govsemanticscholar.orgnih.govbiointerfaceresearch.com Understanding the mechanisms behind these activities is essential for the development of new agents to combat infectious diseases and protect crops.
The antimicrobial mechanism of some pyrrolidinedione derivatives has been linked to the inhibition of bacterial fatty acid biosynthesis. nih.gov Natural products like moiramide B and andrimid, which contain a pyrrolidinedione core, represent a class of antibiotics that target this essential pathway in bacteria. nih.gov SAR studies on these compounds have indicated that while the fatty acid side chain can be varied to optimize physicochemical properties, the pyrrolidinedione group is critical for efficient binding to the target enzyme, likely acetyl-CoA carboxylase. nih.gov
Other synthetic pyrrolidine derivatives have also shown antimicrobial properties. For example, certain thiazole-based pyrrolidine derivatives have been synthesized and evaluated as potential antibacterial agents. biointerfaceresearch.com Some of these compounds have shown selective inhibition against Gram-positive bacteria with low toxicity to mammalian cells. biointerfaceresearch.com The antimicrobial activity of these compounds is influenced by the nature of the substituents on the pyrrolidine ring. biointerfaceresearch.com
In addition to their antimicrobial effects, some compounds containing the pyrrolidine ring system have been investigated for their antifeedant properties. Antifeedants are substances that deter insects from feeding. The mechanism of action for antifeedant compounds can vary, but it often involves interaction with the insect's taste receptors or disruption of their digestive processes. While specific studies on the antifeedant mechanism of this compound are limited, the broader class of alkaloids, which includes many pyrrolidine-containing natural products, is known for its antifeedant effects.
The following table provides examples of the antimicrobial activity of some pyrrolidine derivatives:
| Derivative | Microorganism(s) | Mechanism/Activity | Reference |
| Pyrrolidinedione natural products (e.g., moiramide B) | Bacteria | Inhibit bacterial fatty acid biosynthesis by targeting acetyl-CoA carboxylase. | nih.gov |
| N-arylsuccinimide fused to a dibenzobarrelene backbone | Staphylococcus aureus, Vibrio cholera, Candida albicans | Moderate to low antimicrobial activity. | nih.gov |
| 4-F-phenyl substituted thiazole-pyrrolidine derivative | Gram-positive bacteria | Selective inhibition with low cytotoxicity. | biointerfaceresearch.com |
| Spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) hybrids | Candida species | Antifungal activity against clinically isolated fungal strains. | nih.gov |
Environmental Fate and Degradation Pathways Academic and Mechanistic Perspective
Pathways of Biodegradation and Biotransformation in Environmental Systems
The biodegradation of N-methyl-2-pyrrolidone (NMP), a proxy for 1,3-Dimethylpyrrolidin-2-one, has been the subject of various studies, indicating its susceptibility to microbial degradation under aerobic conditions. While not readily biodegradable in all environments, specific microorganisms have demonstrated the ability to utilize NMP as a source of carbon and nitrogen.
Research has shown that NMP is biodegradable in systems like surface water and activated sludge. nih.govmdpi.com The rate of degradation, however, can vary significantly depending on the microbial consortium present and environmental conditions. For instance, in river water, NMP degradation can occur within a few days, whereas in other water bodies, it might take several months. mdpi.com
Several bacterial strains capable of degrading NMP have been isolated and identified. These include species from the genera Pseudomonas, Rhodococcus, Patulibacter, Mesorhizobium, and Rhizobium. mdpi.com In activated sludge, bacteria from the genera Pseudomonas, Paracoccus, Acinetobacter, and Rhodococcus have been identified as key degraders. mdpi.com
A proposed metabolic pathway for NMP degradation in Alicycliphilus sp. strain BQ1 involves the initial hydrolysis of the amide bond in the pyrrolidone ring by an N-methylhydantoin amidohydrolase. nih.gov This enzymatic action results in the formation of γ-N-methylaminobutyric acid. nih.gov Subsequent steps are thought to involve either demethylation to produce γ-aminobutyric acid (GABA) or deamination to yield succinate (B1194679) semialdehyde, which can then enter the Krebs cycle. nih.gov
Table 1: Microorganisms Involved in NMP Biodegradation
| Microorganism Genus | Environmental Source | Reference |
| Pseudomonas | River Water, Activated Sludge | mdpi.com |
| Rhodococcus | Wetland, Activated Sludge | mdpi.com |
| Patulibacter | Wetland | mdpi.com |
| Mesorhizobium | Spring Water | mdpi.com |
| Rhizobium | Spring Water | mdpi.com |
| Paracoccus | Activated Sludge | mdpi.com |
| Acinetobacter | Activated Sludge | mdpi.com |
| Alicycliphilus | Not Specified | nih.gov |
Advanced Chemical Degradation and Remediation Strategies
Advanced oxidation processes (AOPs) have been investigated as effective methods for the degradation of NMP in aqueous solutions. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. wikipedia.org
Ozonation and Ozone-Based AOPs: Conventional ozonation, as well as ozone combined with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), has proven effective in decomposing NMP. epa.gov The efficiency of these processes is influenced by factors such as pH, ozone dosage, and the presence of other substances. epa.gov Alkaline conditions generally favor the degradation of NMP in ozone-based AOPs. epa.gov The UV/O₃ process has been noted for its high efficiency in total organic carbon (TOC) removal. epa.gov
Photocatalytic Degradation: Photocatalysis using titanium dioxide (TiO₂) as a catalyst under UV irradiation is another promising remediation strategy. This method can lead to the complete mineralization of pyrrolidone derivatives into carbon dioxide and ammonia. researchgate.net The efficiency of photocatalytic degradation is dependent on parameters like pH, catalyst concentration, and irradiation time. researchgate.net
Table 2: Advanced Oxidation Processes for NMP Degradation
| AOP Method | Key Reactants/Conditions | Outcome | Reference |
| Ozonation (O₃) | Ozone | Decomposition of NMP | epa.gov |
| UV/O₃ | UV light, Ozone | High TOC removal | epa.gov |
| O₃/H₂O₂ | Ozone, Hydrogen Peroxide | Efficient NMP degradation | epa.gov |
| UV/H₂O₂ | UV light, Hydrogen Peroxide | Efficient in acidic medium | epa.gov |
| Photocatalysis | TiO₂, UV light | Mineralization to CO₂ and NH₃ | researchgate.net |
Molecular Mechanisms of Environmental Transport and Persistence
As a polar aprotic solvent, this compound, much like NMP, is expected to exhibit high mobility in the environment. taylorandfrancis.comwikipedia.org Such solvents are miscible with water, which facilitates their transport through aqueous systems. taylorandfrancis.com
The persistence of NMP in the environment is largely dictated by biodegradation rates, as chemical hydrolysis is not a significant degradation pathway. nih.gov Its high water solubility and low octanol-water partition coefficient (log Kow) suggest a low potential for bioaccumulation in organisms and adsorption to soil and sediment. taylorandfrancis.com This mobility means that if not biodegraded, these compounds can potentially contaminate groundwater.
The primary mode of environmental entry is likely through industrial and municipal wastewater discharges. rsc.org Volatilization from water surfaces can occur, but due to their high boiling points and miscibility with water, they are likely to remain predominantly in the aqueous phase.
Assessment of Ecological Impact at a Cellular and Molecular Level
The ecotoxicological effects of pyrrolidone derivatives have been studied, though specific data for this compound is scarce. Studies on related compounds like N-ethyl-2-pyrrolidone (NEP) have indicated potential developmental toxicity in rats. researchgate.net
At the cellular level, the toxicity of lactams, the class of compounds to which pyrrolidones belong, can be varied. For instance, certain β-lactams are known to interfere with bacterial cell wall synthesis. nih.gov While the specific molecular mechanisms of toxicity for this compound are not well-defined, it is plausible that as a polar aprotic solvent, it could disrupt cellular membranes and interfere with enzymatic processes.
Ecotoxicogenomic studies on model organisms like Daphnia have shown that exposure to various chemicals can lead to changes in gene expression related to stress responses, metabolism, and development. mdpi.comresearchgate.net Such approaches could be valuable in elucidating the specific molecular targets and pathways affected by this compound in aquatic organisms. The study of macrocyclic lactones has shown toxicity to aquatic invertebrates, with Daphnia magna being a particularly sensitive species. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
